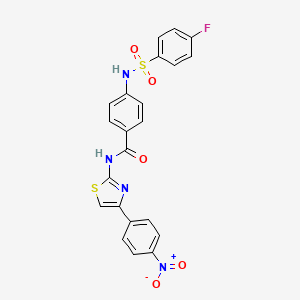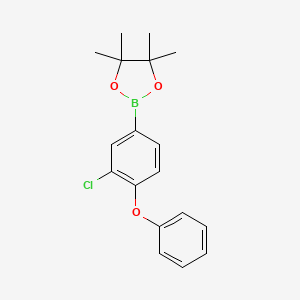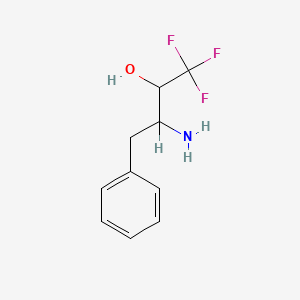
4-methyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a heterocyclic compound that contains a quinoline ring, a triazole ring, and a thiol group . It is part of the quinolinyl-pyrazoles class of compounds, which have been studied for their versatility in many significant fields .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of anilines with malonic acid equivalents . In one method, 2-chloroquinoline derivative was treated with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .Molecular Structure Analysis
The molecular structure of this compound includes a quinoline moiety, a triazole ring, and a thiol group . Quinoline is a nitrogenous tertiary base with a hetero nucleus and a chemical formula of C9H7N .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C20H17N5OS and a molecular weight of 375.44688 .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Properties
1,2,4-Triazole derivatives exhibit significant antimicrobial and antifungal activities. Research involving similar compounds, such as 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine and 5-(2-fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol, has shown promising results in treating fungal diseases on the skin of animals. These studies indicate that triazole derivatives can lead to faster healing of purulent wounds compared to traditional treatments (Ohloblina, Bushuieva, & Parchenko, 2022).
Anticancer Activity
The anticancer potential of 1,2,4-triazole derivatives has been documented. For example, certain compounds have shown strong inhibitory activities against human prostate cancer and human epidermoid carcinoma cancer cell lines in vitro (Liu, Bai, Pan, Song, & Zhu, 2009). This underscores the potential of triazole derivatives, including those with phenylquinoline motifs, in developing anticancer drugs.
Corrosion Inhibition
Triazole derivatives, particularly those incorporating quinoline groups, have also found applications in corrosion inhibition. Compounds such as quinolinyl triazole derivatives have demonstrated effectiveness in protecting mild steel in hydrochloric acid, highlighting their utility in pharmaceutical chemistry and industrial applications (Bhat & Shetty, 2021).
Synthesis and Evaluation of Novel Derivatives
The synthesis and evaluation of novel 1,2,4-triazole derivatives, including those with antimicrobial activities, are ongoing areas of research. Such studies contribute to the development of new therapeutic agents with potential applications in treating various diseases (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
4-methyl-3-(2-phenylquinolin-4-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4S/c1-22-17(20-21-18(22)23)14-11-16(12-7-3-2-4-8-12)19-15-10-6-5-9-13(14)15/h2-11H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGGQIIUDMONRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(6-Chloroquinazolin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2754221.png)


![2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B2754225.png)
![3-[(4-methoxyphenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B2754226.png)

![3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2754230.png)
![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2754231.png)
![Ethyl [3-oxo-1-(3-phenoxybenzyl)piperazin-2-yl]acetate](/img/structure/B2754235.png)
![Cyclohex-3-en-1-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2754237.png)


![2-Chloro-4-[trans-3-amino-2,2,4,4-tetramethylcyclobutoxy]benzonitrile](/img/structure/B2754240.png)
![2-methyl-7-(thiophen-2-yl)-5-(3-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2754241.png)